molecular formula C16H24N2O2Sn B14446734 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione CAS No. 74595-33-8

3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione

Cat. No.: B14446734
CAS No.: 74595-33-8
M. Wt: 395.1 g/mol
InChI Key: GUAYPBGFTBLTOV-UHFFFAOYSA-M
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Description

3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The presence of the anilino and triethylstannyl groups in the molecule adds unique properties that make it valuable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with a suitable pyrrolidine-2,5-dione precursor. The triethylstannyl group is introduced through a stannylation reaction, which can be achieved using triethylstannyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The anilino and triethylstannyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The anilino group can interact with proteins and enzymes, potentially inhibiting their activity. The triethylstannyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have similar structures but different substituents, leading to different biological activities.

    1-Ethyl-pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione core but lacks the anilino and triethylstannyl groups.

Uniqueness

The presence of both anilino and triethylstannyl groups in 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione makes it unique. These groups confer specific chemical and biological properties that are not observed in similar compounds. For example, the triethylstannyl group enhances lipophilicity, which can improve the compound’s interaction with lipid membranes .

Properties

CAS No.

74595-33-8

Molecular Formula

C16H24N2O2Sn

Molecular Weight

395.1 g/mol

IUPAC Name

3-anilino-1-triethylstannylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2.3C2H5.Sn/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7;3*1-2;/h1-5,8,11H,6H2,(H,12,13,14);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

GUAYPBGFTBLTOV-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)N1C(=O)CC(C1=O)NC2=CC=CC=C2

Origin of Product

United States

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